molecular formula C9H12BrNO2 B1478226 (4-(5-Bromofuran-2-yl)pyrrolidin-3-yl)methanol CAS No. 2098052-34-5

(4-(5-Bromofuran-2-yl)pyrrolidin-3-yl)methanol

Cat. No.: B1478226
CAS No.: 2098052-34-5
M. Wt: 246.1 g/mol
InChI Key: LPMHZQWBOLYQLI-UHFFFAOYSA-N
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Description

(4-(5-Bromofuran-2-yl)pyrrolidin-3-yl)methanol is a useful research compound. Its molecular formula is C9H12BrNO2 and its molecular weight is 246.1 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Pyrrolidine Derivatives

Research on pyrrolidine derivatives, including compounds structurally related to “(4-(5-Bromofuran-2-yl)pyrrolidin-3-yl)methanol,” focuses on their synthesis and potential applications. For example, studies have explored the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are useful intermediates for preparing agrochemicals or medicinal compounds. These syntheses involve reactions of N-substituted pyrrolidinones with alkaline methoxide in methanol, showcasing the versatility of pyrrolidine derivatives in organic synthesis (Ghelfi et al., 2003).

Catalytic Applications

Nickel complexes with bidentate N,O-type ligands, which can be derived from pyrrolidine-based compounds, have been synthesized and applied in the catalytic oligomerization of ethylene. These complexes demonstrate the potential of pyrrolidine derivatives in facilitating industrially significant reactions, contributing to the development of new catalysts for polymer production (Kermagoret & Braunstein, 2008).

Pharmaceutical Research

In the pharmaceutical domain, derivatives of pyrrolidine have been investigated for their antibacterial properties. For instance, novel 4-pyrrolidin-3-cyanopyridine derivatives have been synthesized and evaluated against various bacteria, showing promising antimicrobial activity. This highlights the role of pyrrolidine derivatives in the search for new antibacterial agents (Bogdanowicz et al., 2013).

Material Science

Pyrrolidine derivatives also find applications in material science. For instance, the synthesis and characterization of nickel complexes with pyrrolidine-based ligands have implications for materials synthesis, offering insights into the design of new materials with specific electronic or structural properties (Kermagoret & Braunstein, 2008).

Biochemical Analysis

Biochemical Properties

(4-(5-Bromofuran-2-yl)pyrrolidin-3-yl)methanol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound’s brominated furan ring and pyrrolidine moiety allow it to form hydrogen bonds and hydrophobic interactions with target proteins. These interactions can modulate the activity of enzymes, either inhibiting or activating them, depending on the specific context. For instance, this compound has been shown to interact with cytochrome P450 enzymes, influencing their catalytic activity and altering metabolic pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and differentiation . Additionally, the compound can alter the expression of genes involved in oxidative stress response, thereby impacting cellular homeostasis and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. For instance, this compound has been shown to inhibit the activity of certain kinases by competing with ATP for binding sites . This inhibition can lead to downstream effects on cellular signaling pathways and gene expression. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell cycle progression and apoptosis . These long-term effects are particularly evident in in vitro studies, where continuous exposure to the compound can result in significant changes in cellular behavior .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on cellular function . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are dose-dependent and highlight the importance of careful dosage optimization in preclinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its biotransformation. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . This metabolic pathway results in the formation of more water-soluble metabolites that can be readily excreted from the body . Additionally, this compound can influence metabolic flux by altering the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its intracellular accumulation . Once inside the cell, this compound can bind to cytoplasmic and nuclear proteins, influencing its localization and activity . The distribution of the compound within tissues is also influenced by its affinity for specific binding proteins, which can modulate its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . For example, this compound can be directed to the mitochondria, where it influences mitochondrial function and energy metabolism . Additionally, the compound can localize to the nucleus, where it interacts with transcription factors and modulates gene expression . These subcellular localization patterns are essential for understanding the precise mechanisms of action of this compound and its potential therapeutic applications .

Properties

IUPAC Name

[4-(5-bromofuran-2-yl)pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2/c10-9-2-1-8(13-9)7-4-11-3-6(7)5-12/h1-2,6-7,11-12H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMHZQWBOLYQLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C2=CC=C(O2)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-(5-Bromofuran-2-yl)pyrrolidin-3-yl)methanol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.